4-{[(E)-2-(2,4-dimethoxyphenyl)ethenyl]oxy}phenol
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Overview
Description
4-{[(E)-2-(2,4-dimethoxyphenyl)ethenyl]oxy}phenol is an organic compound with the molecular formula C16H16O4 It is characterized by the presence of a phenol group and a styryl ether linkage, which contributes to its unique chemical properties
Mechanism of Action
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown
Pharmacokinetics
Based on its molecular weight of 2723 , it is likely that it can be absorbed in the gastrointestinal tract after oral administration. The distribution, metabolism, and excretion of this compound would need to be studied further to understand its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-2-(2,4-dimethoxyphenyl)ethenyl]oxy}phenol typically involves the reaction of 2,4-dimethoxybenzaldehyde with 4-hydroxybenzaldehyde in the presence of a base, such as potassium carbonate, and a suitable solvent, like ethanol. The reaction proceeds through a condensation mechanism, forming the styryl ether linkage. The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-2-(2,4-dimethoxyphenyl)ethenyl]oxy}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The styryl ether linkage can be reduced to form the corresponding alkane.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an aprotic solvent.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of substituted phenols or ethers.
Scientific Research Applications
4-{[(E)-2-(2,4-dimethoxyphenyl)ethenyl]oxy}phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(E)-2-(2,4-dimethoxyphenyl)ethenyl]oxy}aniline
- 4-{[(E)-2-(2,4-dimethoxyphenyl)ethenyl]oxy}benzoic acid
- 4-{[(E)-2-(2,4-dimethoxyphenyl)ethenyl]oxy}benzaldehyde
Uniqueness
4-{[(E)-2-(2,4-dimethoxyphenyl)ethenyl]oxy}phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4-[(E)-2-(2,4-dimethoxyphenyl)ethenoxy]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-15-6-3-12(16(11-15)19-2)9-10-20-14-7-4-13(17)5-8-14/h3-11,17H,1-2H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOZOQILOWGXBB-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=COC2=CC=C(C=C2)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/OC2=CC=C(C=C2)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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